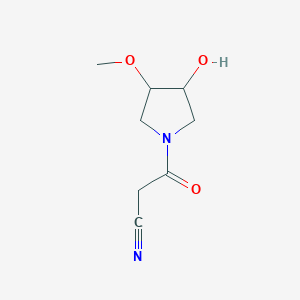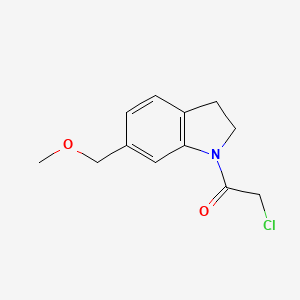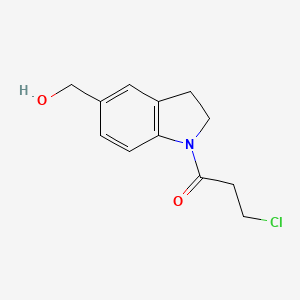
3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Molecular Structure Analysis
Indole, the core structure in 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one, is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one are not detailed in the literature, indole derivatives are known to undergo a variety of reactions . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Wissenschaftliche Forschungsanwendungen
Versatile Pigment and Biological Activity
A multifaceted pigment discovered in distinct bacteria species, such as Chromobacterium violaceum and Janthinobacterium lividum, demonstrates a variety of biological behaviors and industrial applications. This pigment, derived from L-tryptophan, shows potential as a novel therapeutic drug category with anticancer and antibiotic actions. Its applications extend to textiles, medicine, cosmetics, and more due to its antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities (Ishani, Isita, & T. Vijayakumar, 2021).
Eco-Friendly Synthesis Methods
Research on the synthesis of indole derivatives via eco-friendly methods highlights the environmental benefits and efficiency of producing pharmaceutically interesting compounds. A study demonstrates a simple, highly efficient synthesis of functionalized indole derivatives using sulfamic acid as an organo-catalyst, emphasizing mild reaction conditions and eco-friendliness (G. Brahmachari & B. Banerjee, 2014).
Anticancer and Antimicrobial Activities
Several studies have investigated the anticancer and antimicrobial potentials of indole derivatives. For instance, compounds with the 3-hydroxy-3-(trifluoromethyl)indolin-2-one moiety have been evaluated for their in vitro cytotoxic activity against various cancer cell lines and specific antibacterial activity against S. aureus (Raktani Bikshapathi et al., 2017). Another study synthesized and tested 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones for their anti-proliferative and genotoxicity effects, identifying compounds with significant growth inhibition (G. Meti et al., 2016).
Chemical Functionalities Optimization
Optimization of chemical functionalities in indole-2-carboxamides has been explored to improve allosteric parameters for cannabinoid receptor 1 (CB1), highlighting the potential for developing potent CB1 allosteric modulators (Leepakshi Khurana et al., 2014).
Novel Synthesis Approaches
Innovative approaches to synthesizing indole derivatives have been reported, such as the construction of unique polyheterocyclic systems through multicomponent reactions involving l-proline, alkyl propiolate, and isatin. This method yields novel pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and azocino[1,2-a]benzo[c][1,5]diazocines, showcasing the versatility of indole compounds in creating complex molecular architectures (Jun‐Jie Cao et al., 2019).
Zukünftige Richtungen
Given the diverse biological activities and clinical applications of indole derivatives , there is significant potential for further exploration and development of compounds like 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause various molecular and cellular effects .
Eigenschaften
IUPAC Name |
3-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-7-9(8-15)1-2-11(10)14/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQKAFKALITCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




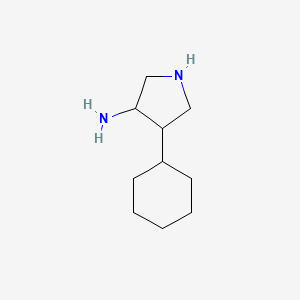
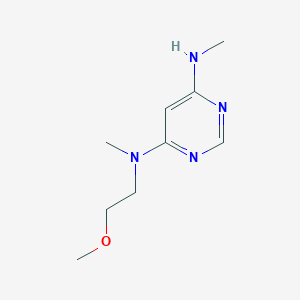
![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)
![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)



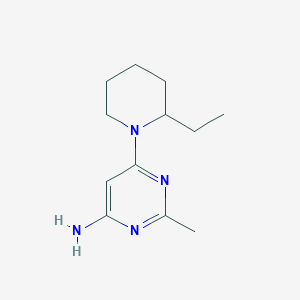
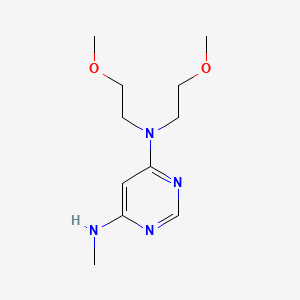
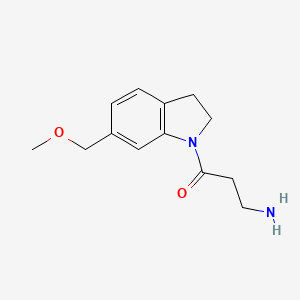
![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)
